molecular formula C18H14N2O2S B11061943 N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide

N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide

Cat. No.: B11061943
M. Wt: 322.4 g/mol
InChI Key: PCDKLDUPTZTIQY-UHFFFAOYSA-N
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Description

N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide is a compound that belongs to the class of quinoline derivatives Quinolines are nitrogen-containing heterocyclic compounds that are widely used in pharmaceuticals, natural products, and pesticides

Chemical Reactions Analysis

Types of Reactions

N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include acetonated, acetonitriled, and alkylated derivatives of N-(quinolin-8-yl)benzamide .

Mechanism of Action

The mechanism of action of N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide involves its role as a bidentate directing group in C–H bond activation reactions. The compound facilitates the activation of inert C–H bonds, allowing for various functionalization reactions to occur. This process is often promoted by oxidizing agents like benzoyl peroxide and can be accelerated using microwave irradiation .

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-quinolin-8-ylsulfanylacetyl)benzamide

InChI

InChI=1S/C18H14N2O2S/c21-16(20-18(22)14-6-2-1-3-7-14)12-23-15-10-4-8-13-9-5-11-19-17(13)15/h1-11H,12H2,(H,20,21,22)

InChI Key

PCDKLDUPTZTIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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